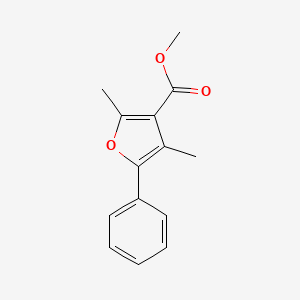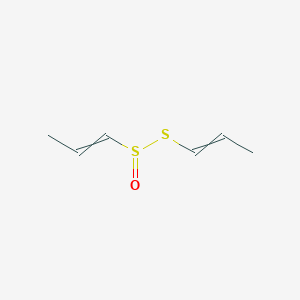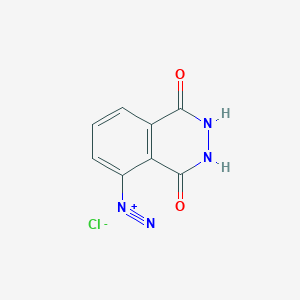
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride is a chemical compound with a complex structure that includes both diazonium and phthalazine moieties
Preparation Methods
The synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride typically involves the reaction of phthalic anhydride with hydrazine to form 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the diazonium chloride.
Chemical Reactions Analysis
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a useful tool in biochemical studies.
Industry: Used in the production of dyes and pigments due to its diazonium group.
Mechanism of Action
The mechanism of action of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-diazonium chloride include:
Phthalhydrazide: A related compound with similar structural features.
1,4-Phthalazinedione: Another compound with a phthalazine moiety.
2,3-Dihydrophthalazine-1,4-dione: Shares the phthalazine core structure
Properties
CAS No. |
113443-78-0 |
|---|---|
Molecular Formula |
C8H5ClN4O2 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
1,4-dioxo-2,3-dihydrophthalazine-5-diazonium;chloride |
InChI |
InChI=1S/C8H4N4O2.ClH/c9-10-5-3-1-2-4-6(5)8(14)12-11-7(4)13;/h1-3,9H;1H |
InChI Key |
ZHLHAUBMNNDMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+]#N)C(=O)NNC2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


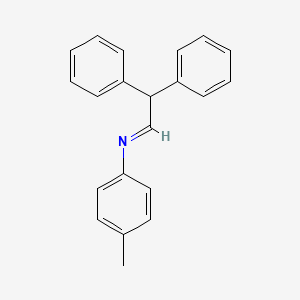

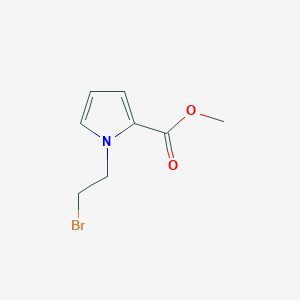
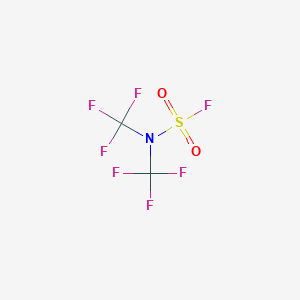
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
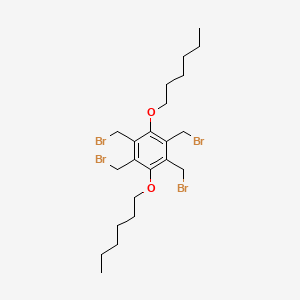
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
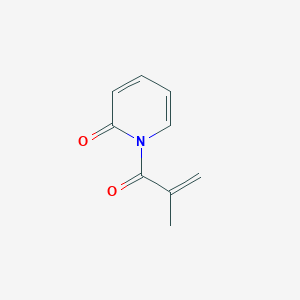
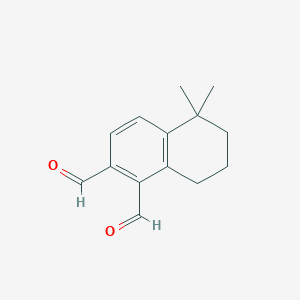
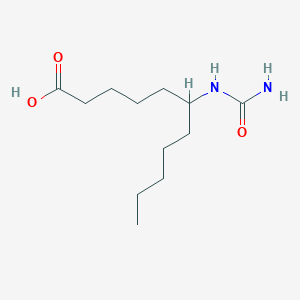
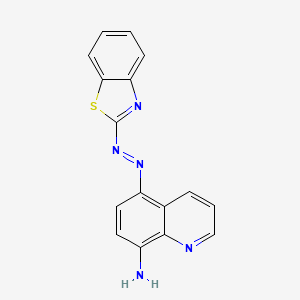
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
